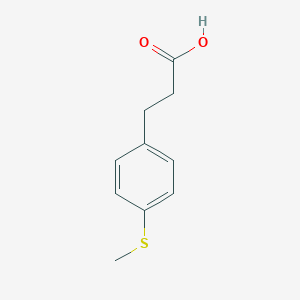

3-(4-(Methylthio)phenyl)propanoic acid

説明

Structure

3D Structure

特性

IUPAC Name |

3-(4-methylsulfanylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2S/c1-13-9-5-2-8(3-6-9)4-7-10(11)12/h2-3,5-6H,4,7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASTVFRXZLBGVRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00396617 | |

| Record name | 3-[4-(Methylsulfanyl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138485-81-1 | |

| Record name | 3-[4-(Methylsulfanyl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[4-(methylsulfanyl)phenyl]propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

In-Depth Technical Guide: 3-(4-(Methylthio)phenyl)propanoic Acid

CAS Number: 138485-81-1

This technical guide provides a comprehensive overview of 3-(4-(Methylthio)phenyl)propanoic acid, including its chemical and physical properties, spectral data, synthesis protocols, and a discussion of its potential biological significance within the broader class of arylpropanoic acids. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

3-(4-(Methylthio)phenyl)propanoic acid is a sulfur-containing aromatic carboxylic acid. Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 138485-81-1 | LookChem[1] |

| Molecular Formula | C₁₀H₁₂O₂S | PubChem[2] |

| Molecular Weight | 196.27 g/mol | PubChem[2] |

| IUPAC Name | 3-(4-methylsulfanylphenyl)propanoic acid | PubChem[2] |

| Appearance | Light yellow powder | LookChem[3] |

| Melting Point | 98-102 °C | Sigma-Aldrich |

| Boiling Point | Not available | |

| Solubility | Not available | |

| XLogP3-AA | 2.3 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |

| Rotatable Bond Count | 4 | PubChem[2] |

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of 3-(4-(Methylthio)phenyl)propanoic acid. Below is a summary of the expected and reported spectral data.

| Technique | Data and Interpretation |

| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (two doublets in the aromatic region), the two methylene groups of the propanoic acid chain (likely complex multiplets or triplets), and a singlet for the methylthio group. |

| ¹³C NMR | The carbon-13 NMR spectrum will display distinct signals for the carboxylic acid carbon, the carbons of the aromatic ring (with different shifts for the substituted and unsubstituted carbons), the two methylene carbons, and the methyl carbon of the thioether group. |

| IR Spectroscopy | The infrared spectrum will be characterized by a broad O-H stretching band for the carboxylic acid, C-H stretching for the aromatic and aliphatic portions, a strong C=O stretching vibration for the carbonyl group, and C-S stretching vibrations. |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the propanoic acid side chain. |

Experimental Protocols

Synthesis of 3-(4-(Methylthio)phenyl)propanoic Acid

A common method for the synthesis of 3-(arylthio)propanoic acids involves the reaction of a substituted thiophenol with 3-chloropropanoic acid under basic conditions. The following is a general procedure adapted from the literature for the synthesis of related compounds[4].

Materials:

-

4-(Methylthio)phenol

-

3-Chloropropanoic acid

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl) for acidification

-

Dichloromethane or other suitable organic solvent for extraction

Procedure:

-

A solution of sodium hydroxide in water is prepared in a reaction vessel.

-

4-(Methylthio)phenol is dissolved in ethanol and added to the sodium hydroxide solution.

-

An aqueous solution of 3-chloropropanoic acid is then added to the reaction mixture.

-

The mixture is stirred at room temperature or with gentle heating for several hours to allow the reaction to proceed to completion.

-

After the reaction is complete, the mixture is cooled and acidified with hydrochloric acid to precipitate the product.

-

The crude product is then collected by filtration and purified, typically by recrystallization from a suitable solvent system to yield pure 3-(4-(Methylthio)phenyl)propanoic acid.

General Protocol for Spectral Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer. The sample is dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

-

IR Spectroscopy: Infrared spectra are obtained using an FTIR spectrometer. The solid sample can be analyzed as a KBr pellet, or a thin film can be prepared by dissolving the compound in a volatile solvent and allowing it to evaporate on a salt plate.

-

Mass Spectrometry: Mass spectra can be acquired using techniques such as electron ionization (EI) or electrospray ionization (ESI), coupled with a suitable mass analyzer.

Biological Activity

Arylpropanoic acid derivatives are a well-known class of compounds with a wide range of biological activities, most notably as non-steroidal anti-inflammatory drugs (NSAIDs)[5]. The biological effects of many arylpropanoic acids are attributed to their inhibition of cyclooxygenase (COX) enzymes, which are involved in prostaglandin synthesis[5].

While the broader class of arylpropanoic acids is extensively studied, specific biological data for 3-(4-(Methylthio)phenyl)propanoic acid is not widely available in the current literature. Phenylpropionic acid itself, isolated from Streptomyces, has demonstrated antimicrobial activity against various bacteria and fungi[1]. This suggests that derivatives such as 3-(4-(Methylthio)phenyl)propanoic acid may also possess interesting biological properties that warrant further investigation.

Given the structural similarity to other biologically active molecules, potential areas for future research on this compound could include:

-

Anti-inflammatory activity: Assessing its ability to inhibit COX-1 and COX-2 enzymes.

-

Antimicrobial activity: Screening against a panel of pathogenic bacteria and fungi.

-

Anticancer activity: Evaluating its cytotoxicity against various cancer cell lines.

Due to the lack of specific biological studies on 3-(4-(Methylthio)phenyl)propanoic acid, no signaling pathways directly involving this compound can be depicted at this time.

Diagrams

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of 3-(4-(Methylthio)phenyl)propanoic acid.

Caption: General synthesis workflow for 3-(4-(Methylthio)phenyl)propanoic acid.

References

- 1. Biological activity of phenylpropionic acid isolated from a terrestrial Streptomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-((4-Methylphenyl)thio)propionic acid | C10H12O2S | CID 83694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(4-(Methylthio)phenyl)propanoic acid|lookchem [lookchem.com]

- 4. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to the Physical Properties of 3-(4-(Methylthio)phenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-(Methylthio)phenyl)propanoic acid, a substituted derivative of phenylpropanoic acid, is a compound of interest in various fields of chemical and pharmaceutical research. Its structure, featuring a carboxylic acid group, a phenyl ring, and a methylthio substituent, imparts a unique combination of physicochemical characteristics that are crucial for its behavior in biological and chemical systems. Understanding these properties is paramount for applications ranging from synthetic chemistry to drug design and development, where factors like solubility, acidity, and lipophilicity govern a molecule's pharmacokinetics and pharmacodynamics. This technical guide provides a comprehensive overview of the known physical properties of 3-(4-(Methylthio)phenyl)propanoic acid, details the experimental methodologies for their determination, and presents a logical workflow for a key physical property measurement.

Core Physical and Chemical Properties

The physical properties of 3-(4-(Methylthio)phenyl)propanoic acid have been reported by various chemical suppliers and databases. A summary of these key quantitative data is presented below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₂O₂S | [1] |

| Molecular Weight | 196.27 g/mol | [1] |

| Appearance | Light yellow powder | [2] |

| Melting Point | 97 - 102 °C | [3] |

| Boiling Point | 348.7 °C at 760 mmHg | |

| Density | 1.19 g/cm³ | |

| LogP (Octanol-Water Partition Coefficient) | 2.4257 | |

| Flash Point | 164.7 °C | |

| pKa (Predicted) | 4.65 ± 0.10 | [4] |

| Vapor Pressure | 1.86E-05 mmHg at 25°C | [2] |

Note: Some physical properties are computationally predicted and should be confirmed by experimental data.

Solubility and Acidity Profile

Solubility

Specific experimental solubility data for 3-(4-(Methylthio)phenyl)propanoic acid in a range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure, which includes both a nonpolar aromatic ring and a polar carboxylic acid group, it is expected to exhibit moderate solubility in polar organic solvents such as alcohols, ethers, and acetone, and limited solubility in nonpolar solvents like hexanes. Its solubility in aqueous solutions is expected to be pH-dependent, increasing significantly at pH values above its pKa due to the formation of the more soluble carboxylate salt.

For context, the parent compound, 3-phenylpropanoic acid, is reported to be soluble in ethanol, diethyl ether, and benzene, and has a water solubility of 5.9 g/L at 20°C.[5]

Acidity (pKa)

Experimental Protocols

Detailed experimental protocols specifically for the determination of the physical properties of 3-(4-(Methylthio)phenyl)propanoic acid are not published. However, standard methodologies for organic compounds can be applied. Below are detailed, generalized protocols for key experiments.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the dry 3-(4-(Methylthio)phenyl)propanoic acid is finely powdered using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.

-

Measurement: The packed capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting range is reported as T1-T2. For a pure compound, this range is typically narrow (0.5-2°C).

Boiling Point Determination (Microscale Method)

This method is suitable for determining the boiling point of small quantities of a liquid. Since 3-(4-(Methylthio)phenyl)propanoic acid is a solid at room temperature, this would be applicable to its molten state or if it were a liquid at standard conditions.

Apparatus:

-

Small test tube (e.g., 10 x 75 mm)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath)

-

Clamp and stand

Procedure:

-

Sample Preparation: Approximately 0.5 mL of the liquid sample is placed into the small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with the open end down.

-

Assembly: The test tube is attached to a thermometer with a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Heating: The assembly is suspended in a heating bath. The bath is heated gradually.

-

Observation: As the liquid heats, air trapped in the capillary tube will slowly bubble out. When the boiling point is reached, a continuous and rapid stream of bubbles will emerge from the capillary tube.

-

Cooling and Measurement: The heat source is removed, and the liquid is allowed to cool. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.

Solubility Determination (Visual Method)

This provides a qualitative or semi-quantitative measure of solubility.

Apparatus:

-

Small vials or test tubes with caps

-

Vortex mixer

-

Analytical balance

-

Pipettes

Procedure:

-

Solvent Addition: A known volume (e.g., 1 mL) of the desired solvent is added to a pre-weighed amount of 3-(4-(Methylthio)phenyl)propanoic acid (e.g., 10 mg) in a vial.

-

Mixing: The vial is capped and vortexed for a set period (e.g., 1-2 minutes) at room temperature.

-

Observation: The mixture is visually inspected for the presence of undissolved solid.

-

Incremental Addition: If the solid has dissolved, more of the compound is added in small, weighed increments, with vortexing after each addition, until the solution is saturated (i.e., solid material remains undissolved).

-

Classification: The solubility is then classified based on the amount of solute dissolved in a given volume of solvent (e.g., very soluble, soluble, sparingly soluble, etc.). For quantitative analysis, the saturated solution would be filtered, and the concentration of the filtrate determined by a suitable analytical method (e.g., HPLC-UV).

pKa Determination (Potentiometric Titration)

This is a standard method for determining the acid dissociation constant.

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

Procedure:

-

Sample Preparation: A precisely weighed amount of 3-(4-(Methylthio)phenyl)propanoic acid is dissolved in a known volume of a suitable solvent (often a water-cosolvent mixture like water-ethanol if aqueous solubility is low).

-

Titration Setup: The beaker containing the acid solution is placed on a magnetic stirrer, and the pH electrode is immersed in the solution.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from the burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

-

Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the melting point of 3-(4-(Methylthio)phenyl)propanoic acid, a fundamental physical property.

References

- 1. scbt.com [scbt.com]

- 2. 3-(4-(Methylthio)phenyl)propanoic acid|lookchem [lookchem.com]

- 3. 3-[4-(Methylthio)phenyl]propionic acid, 96% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 4. 3-(3-Ethyl-5-(methylthio)phenyl)propanoic acid CAS#: 1804152-01-9 [m.chemicalbook.com]

- 5. 3-phenylpropanoic acid [chemister.ru]

An In-depth Technical Guide to 3-(4-(Methylthio)phenyl)propanoic Acid

This technical guide provides a comprehensive overview of 3-(4-(methylthio)phenyl)propanoic acid, a compound of interest to researchers, scientists, and professionals in the field of drug development. This document details its chemical structure, properties, synthesis methodologies, and potential for biological activity, adhering to a technical format for a scientific audience.

Chemical Structure and Properties

3-(4-(Methylthio)phenyl)propanoic acid is an aromatic carboxylic acid containing a methylthio group. Its chemical structure and key properties are summarized below.

Table 1: Chemical and Physical Properties of 3-(4-(Methylthio)phenyl)propanoic Acid

| Property | Value | Reference |

| IUPAC Name | 3-(4-(Methylthio)phenyl)propanoic acid | |

| Synonyms | Benzenepropanoic acid, 4-(methylthio)-; 3-(4-Methylsulfanylphenyl)propanoic Acid | [1][2] |

| CAS Number | 138485-81-1 | [1][3] |

| Molecular Formula | C₁₀H₁₂O₂S | [1][3] |

| Molecular Weight | 196.27 g/mol | [1] |

| Appearance | Light yellow powder | [2] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Synthesis of 3-(4-(Methylthio)phenyl)propanoic Acid

Two primary synthetic routes for the preparation of 3-(arylthio)propanoic acids are prevalent in the literature. These methods can be adapted for the specific synthesis of 3-(4-(methylthio)phenyl)propanoic acid.

Method 1: Nucleophilic Substitution of 3-Chloropropanoic Acid

This method involves the reaction of 4-(methylthio)phenol with 3-chloropropanoic acid in the presence of a base.[4][5]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(methylthio)phenol (1 equivalent) in an aqueous solution of sodium hydroxide (2 equivalents).

-

Addition of Reagent: To this solution, add 3-chloropropanoic acid (1.05 equivalents) portion-wise while stirring.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 2.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Method 2: Copper-Catalyzed Cross-Coupling Reaction

This alternative synthesis involves a copper(I)-catalyzed reaction between 4-iodoanisole (as a precursor to the methylthio group, followed by demethylation and methylation) or a suitable aryl iodide and 3-mercaptopropionic acid.[6][7]

Experimental Protocol:

-

Reaction Setup: To a flask containing 4-iodoanisole (1 equivalent) and 3-mercaptopropionic acid (1.2 equivalents), add copper(I) oxide (0.1 equivalents) and a suitable ligand (e.g., L-proline, 0.2 equivalents).

-

Solvent and Base: Add a high-boiling point solvent such as dimethylformamide (DMF) and a base, for example, potassium carbonate (2 equivalents).

-

Reaction Conditions: Heat the mixture to 100-120 °C for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Work-up and Purification: After cooling, the reaction mixture is diluted with water and acidified. The product is then extracted with an organic solvent and purified as described in Method 1. A subsequent demethylation and methylation step would be required to obtain the final product.

Diagram of Synthetic Workflow:

Caption: General synthetic workflows for the preparation of 3-(4-(methylthio)phenyl)propanoic acid.

Biological Activity and Experimental Protocols

While specific biological data for 3-(4-(methylthio)phenyl)propanoic acid is not extensively reported in the public domain, propionic acid derivatives are known to exhibit a range of biological activities.[8][9] A common initial step in drug discovery is the assessment of a compound's cytotoxicity against various cell lines.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Experimental Protocol:

-

Cell Seeding: Plate cancer cell lines (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of 3-(4-(methylthio)phenyl)propanoic acid (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48 or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Diagram of Biological Screening Workflow:

Caption: A generalized workflow for the initial in vitro biological screening of a test compound.

Spectroscopic Data

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| ¹H NMR | Predicted Chemical Shift (ppm) | ¹³C NMR | Predicted Chemical Shift (ppm) |

| -COOH | 10.0 - 12.0 (s, 1H) | -C=O | 170 - 180 |

| Ar-H | 7.1 - 7.3 (d, 2H) | Ar-C (quaternary) | 135 - 145 |

| Ar-H | 7.0 - 7.2 (d, 2H) | Ar-CH | 125 - 135 |

| -CH₂-COOH | 2.9 - 3.1 (t, 2H) | -CH₂-COOH | 30 - 40 |

| Ar-CH₂- | 2.6 - 2.8 (t, 2H) | Ar-CH₂- | 30 - 40 |

| -S-CH₃ | 2.4 - 2.5 (s, 3H) | -S-CH₃ | 15 - 20 |

*s = singlet, d = doublet, t = triplet

Conclusion

3-(4-(Methylthio)phenyl)propanoic acid is a readily synthesizable compound with potential for biological activity, characteristic of the broader class of aryl propionic acids. This guide provides foundational information and detailed experimental protocols to facilitate further research and development involving this molecule. The provided workflows for synthesis and biological screening offer a starting point for its investigation as a potential therapeutic agent. Further studies are warranted to fully elucidate its biological profile and mechanism of action.

References

- 1. scbt.com [scbt.com]

- 2. 3-(4-(Methylthio)phenyl)propanoic acid|lookchem [lookchem.com]

- 3. calpaclab.com [calpaclab.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. thieme-connect.de [thieme-connect.de]

- 7. researchgate.net [researchgate.net]

- 8. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. 3-((4-Methylphenyl)thio)propionic acid | C10H12O2S | CID 83694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. 3-(4-Methoxyphenyl)propionic acid(1929-29-9) 1H NMR spectrum [chemicalbook.com]

- 13. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. 13C nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propionate C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

Technical Guide: 3-(4-(Methylthio)phenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known properties and applications of 3-(4-(methylthio)phenyl)propanoic acid. While the compound belongs to the broader class of arylpropanoic acids, which includes many biologically active molecules, current scientific literature focuses primarily on its role as a chemical intermediate rather than a pharmacologically active agent.

Chemical and Physical Properties

The fundamental properties of 3-(4-(methylthio)phenyl)propanoic acid are summarized below. This data is essential for its use in synthetic chemistry, including reaction stoichiometry and analytical characterization.

| Property | Value | Reference |

| Molecular Weight | 196.27 g/mol | [1] |

| Molecular Formula | C₁₀H₁₂O₂S | [1] |

| CAS Number | 138485-81-1 | [1] |

| Appearance | Light yellow powder | [2] |

| Purity | Typically ≥95% | [3] |

| Synonyms | Benzenepropanoic acid, 4-(methylthio)-; 3-(4-methylsulfanylphenyl)propanoic Acid | [2] |

Application in Organic Synthesis

The primary documented application of 3-(4-(methylthio)phenyl)propanoic acid is as a precursor in the synthesis of more complex molecules. It serves as a versatile building block for creating novel compounds with potential applications in materials science and medicinal chemistry.

Experimental Protocol: One-Pot Synthesis of 6-Methylthiochromen-4-one

One notable application is in the synthesis of thiochromen-4-ones. The following protocol details the conversion of 3-(4-(methylthio)phenyl)propanoic acid into 6-Methylthiochromen-4-one.[4]

Materials:

-

3-(4-(methylthio)phenyl)propanoic acid (1.0 mmol, 196 mg)

-

Eaton's reagent (Phosphorus pentoxide-methanesulfonic acid)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

A solution of 3-(4-(methylthio)phenyl)propanoic acid in dichloromethane is prepared.

-

The solution is treated with an excess of Eaton's reagent.

-

The reaction mixture is stirred, and the progress is monitored (e.g., by Thin Layer Chromatography).

-

Upon completion, the reaction is quenched by carefully adding it to an ice-cold saturated solution of sodium bicarbonate.

-

The aqueous layer is extracted multiple times with dichloromethane.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

The final product, 6-Methylthiochromen-4-one, is obtained as a light yellow solid.[4]

Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis described above.

Biological Activity Context

While this specific compound lacks extensive biological characterization, the parent structure, arylpropanoic acid, is a well-known scaffold in medicinal chemistry. Arylpropanoic acid derivatives are a major class of non-steroidal anti-inflammatory drugs (NSAIDs), which includes common medications like Ibuprofen and Naproxen.[5][6] These drugs typically function by inhibiting cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins involved in inflammation.[5]

However, it is crucial to note that no peer-reviewed studies were found that specifically investigate the biological activity, metabolic pathways, or potential signaling interactions of 3-(4-(methylthio)phenyl)propanoic acid. Its primary utility, as documented in the scientific literature, remains in the domain of chemical synthesis.[4] Therefore, a detailed discussion of its core biological functions, including signaling diagrams and experimental protocols for biological assays, cannot be provided at this time. Professionals interested in the potential bioactivity of this compound would need to undertake novel research to elucidate these properties.

References

- 1. scbt.com [scbt.com]

- 2. 3-(4-(Methylthio)phenyl)propanoic acid|lookchem [lookchem.com]

- 3. calpaclab.com [calpaclab.com]

- 4. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

An In-depth Technical Guide to the Synthesis of 3-(4-(Methylthio)phenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for 3-(4-(methylthio)phenyl)propanoic acid, a valuable building block in pharmaceutical and materials science research. The synthesis is presented as a two-step process, commencing with the Knoevenagel condensation of 4-(methylthio)benzaldehyde with malonic acid to form 4-(methylthio)cinnamic acid, followed by the selective reduction of the carbon-carbon double bond to yield the target compound.

This document furnishes detailed experimental protocols, quantitative data, and visual representations of the synthesis pathway to facilitate replication and further investigation by researchers in the field.

Synthesis Pathway Overview

The synthesis of 3-(4-(methylthio)phenyl)propanoic acid is efficiently achieved through a two-step sequence. The initial step involves the formation of a carbon-carbon double bond via a Knoevenagel condensation, followed by a reduction step to saturate this bond.

Caption: Overall synthesis pathway for 3-(4-(methylthio)phenyl)propanoic acid.

Experimental Protocols

Step 1: Synthesis of 4-(methylthio)cinnamic acid via Knoevenagel Condensation

The Knoevenagel condensation provides a reliable method for the formation of the α,β-unsaturated carboxylic acid intermediate. The Doebner modification, which utilizes pyridine as a solvent and piperidine as a catalyst, is a commonly employed and effective approach.

Reaction:

4-(Methylthio)benzaldehyde + Malonic Acid → 4-(Methylthio)cinnamic Acid + H₂O + CO₂

Experimental Procedure:

-

A mixture of 4-(methylthio)benzaldehyde (1 equivalent), malonic acid (1.5 equivalents), and a catalytic amount of piperidine (0.1 equivalents) is prepared in pyridine (2-3 mL per gram of aldehyde).

-

The reaction mixture is heated to reflux (approximately 115°C) and maintained at this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and then poured into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.

-

The resulting solid is collected by vacuum filtration, washed thoroughly with cold water to remove any residual pyridine and unreacted malonic acid, and then dried.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Step 2: Synthesis of 3-(4-(methylthio)phenyl)propanoic acid via Catalytic Hydrogenation

Catalytic hydrogenation is a standard and efficient method for the selective reduction of the carbon-carbon double bond in cinnamic acid derivatives without affecting the aromatic ring or the carboxylic acid functionality.

Reaction:

4-(Methylthio)cinnamic Acid + H₂ → 3-(4-(Methylthio)phenyl)propanoic Acid

Experimental Procedure:

-

4-(Methylthio)cinnamic acid (1 equivalent) is dissolved in a suitable solvent, such as ethanol or ethyl acetate, in a hydrogenation vessel.

-

A catalytic amount of 10% palladium on carbon (Pd/C) (typically 1-5 mol%) is added to the solution.

-

The vessel is purged with hydrogen gas and then pressurized to a desired pressure (typically 1-4 atm).

-

The reaction mixture is stirred vigorously at room temperature for 4-12 hours, or until the uptake of hydrogen ceases. The reaction progress can be monitored by TLC or ¹H NMR spectroscopy.

-

Upon completion, the reaction mixture is filtered through a pad of celite to remove the palladium catalyst.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

If necessary, the product can be further purified by recrystallization from a solvent such as hexane or a mixture of ethyl acetate and hexane.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of 3-(4-(methylthio)phenyl)propanoic acid.

Table 1: Reactants and Products

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |

| 4-(methylthio)benzaldehyde | C₈H₈OS | 152.21 | Starting Material |

| Malonic Acid | C₃H₄O₄ | 104.06 | Reagent |

| 4-(methylthio)cinnamic acid | C₁₀H₁₀O₂S | 194.25 | Intermediate |

| 3-(4-(methylthio)phenyl)propanoic acid | C₁₀H₁₂O₂S | 196.27 | Final Product |

Table 2: Reaction Conditions and Yields

| Step | Reaction Type | Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Knoevenagel Condensation | Piperidine | Pyridine | 115 (Reflux) | 2-4 | 85-95 |

| 2 | Catalytic Hydrogenation | 10% Pd/C | Ethanol | Room Temperature | 4-12 | >95 |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Caption: Experimental workflow for the synthesis of 3-(4-(methylthio)phenyl)propanoic acid.

An In-Depth Technical Guide to the Solubility of 3-(4-(Methylthio)phenyl)propanoic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Solubility is a cornerstone of chemical and pharmaceutical science, dictating the bioavailability, formulation, and ultimate efficacy of active compounds. This guide provides a comprehensive technical overview of 3-(4-(methylthio)phenyl)propanoic acid, a compound of interest in synthetic and medicinal chemistry. While specific, publicly available solubility data for this molecule is limited, this document serves as a procedural and theoretical framework for its determination. We will delve into the critical physicochemical properties that govern its solubility, provide authoritative, step-by-step protocols for experimental measurement, and discuss the analytical techniques required for precise quantification. This guide is structured to empower researchers with the expertise to generate reliable solubility data, interpret it within a physicochemical context, and apply it to their research and development objectives.

Introduction and Physicochemical Profile

3-(4-(Methylthio)phenyl)propanoic acid (CAS 138485-81-1) is a carboxylic acid derivative featuring a phenyl ring substituted with a methylthio group.[1][2][3] Its structure suggests potential applications as a building block in organic synthesis or as a scaffold in the design of bioactive molecules.[4] Understanding its solubility is a prerequisite for any application, from designing reaction conditions to formulating it for biological screening.

The solubility of a compound is not a single value but a complex function of its intrinsic properties and its environment. Key molecular descriptors for 3-(4-(methylthio)phenyl)propanoic acid provide the foundation for predicting its behavior.

Table 1: Physicochemical Properties of 3-(4-(Methylthio)phenyl)propanoic Acid

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₂S | [1][2][3] |

| Molecular Weight | 196.27 g/mol | [1][3][5] |

| Appearance | Light yellow powder / Solid | [1][6] |

| Melting Point | 97-102 °C | [7] |

| XLogP3 (Predicted) | 2.0 - 2.43 | [1][5] |

| pKa (Predicted) | ~4.5 (Carboxylic Acid) | Predicted |

| Hydrogen Bond Donors | 1 | [1][5] |

| Hydrogen Bond Acceptors | 3 | [1][5] |

Note: The pKa value is an estimation based on the typical pKa of phenylpropanoic acids. Experimental determination is highly recommended as computational predictions can have significant variance.[8][9][10][11]

The predicted octanol-water partition coefficient (XLogP3) of ~2.0-2.4 suggests the compound is moderately lipophilic, indicating that its solubility will be limited in aqueous media but likely favorable in various organic solvents. The single carboxylic acid group is the primary driver of its pH-dependent aqueous solubility.

The Science of Solubility: Theoretical Framework

The dissolution of a solid, crystalline compound like 3-(4-(methylthio)phenyl)propanoic acid into a solvent is governed by a thermodynamic equilibrium. This process can be understood by considering two opposing energy contributions:

-

Lattice Energy: The energy required to break the intermolecular forces holding the molecules together in the crystal lattice.

-

Solvation Energy: The energy released when the individual molecules are surrounded and stabilized by solvent molecules.

A compound dissolves when the solvation energy favorably compensates for the lattice energy. For our target compound, the propanoic acid moiety can engage in hydrogen bonding with protic solvents, while the methylthiophenyl group will favor interactions with less polar or organic solvents.

Authoritative Protocol: Thermodynamic Equilibrium Solubility Determination

The "gold standard" for determining solubility is the Shake-Flask Method .[12][13] This method measures the thermodynamic or equilibrium solubility, which represents the true saturation point of a solution under specific conditions. It is a cornerstone for pre-formulation studies and is recognized by regulatory bodies.[14][15][16][17]

Detailed Step-by-Step Methodology

This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Objective: To determine the equilibrium solubility of 3-(4-(methylthio)phenyl)propanoic acid in a selected solvent at a controlled temperature.

Materials:

-

3-(4-(methylthio)phenyl)propanoic acid (solid, high purity)

-

Selected solvent(s) (e.g., pH 7.4 phosphate-buffered saline (PBS), n-octanol, ethanol)

-

Analytical balance (±0.1 mg)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or rotator within a temperature-controlled incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PVDF)

-

Calibrated pH meter

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Protocol:

-

Preparation: Add an excess amount of solid 3-(4-(methylthio)phenyl)propanoic acid to a series of vials. The key is to ensure a visible amount of undissolved solid remains at equilibrium.[13][18] A starting point is to add ~5-10 mg of the compound to 1 mL of the chosen solvent.

-

Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.[19] Allow the samples to equilibrate for a minimum of 24 to 48 hours. This extended time is crucial to ensure true thermodynamic equilibrium is reached.[18]

-

Phase Separation: After equilibration, let the vials stand to allow the solid to settle. To ensure complete removal of undissolved particles, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes).[20]

-

Sampling: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot using a 0.22 µm syringe filter to remove any remaining microscopic particles. Causality Note: This filtration step is critical to prevent artificially high concentration readings from suspended solids.

-

Dilution: Accurately dilute the filtered supernatant with the mobile phase to be used for HPLC analysis. The dilution factor should be chosen to bring the concentration within the linear range of the calibration curve.

-

pH Measurement: For aqueous solutions, measure the pH of the final saturated solution to check for any shifts.[13]

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method (details in Section 4) to determine the concentration of the dissolved compound.[20][21]

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Report the results in units of µg/mL or µM.

Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography (HPLC) is the preferred method for accurately quantifying the concentration of dissolved 3-(4-(methylthio)phenyl)propanoic acid due to its high sensitivity and selectivity.[22][23]

Sample HPLC-UV Method Protocol

Objective: To develop a robust method for the quantification of 3-(4-(methylthio)phenyl)propanoic acid.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[24]

-

Mobile Phase: A gradient of Solvent A (Water with 0.1% Formic Acid) and Solvent B (Acetonitrile with 0.1% Formic Acid).[24] The acidic modifier ensures the carboxylic acid is in its neutral form, leading to better peak shape and retention.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: The UV absorbance should be monitored at the compound's λmax. Given the aromatic ring, a wavelength between 210 nm and 254 nm is a logical starting point for method development.[25][26]

-

Calibration: Prepare a series of calibration standards of known concentrations from a stock solution (typically in DMSO or the mobile phase). Plot a calibration curve of peak area versus concentration. The curve must demonstrate linearity (R² > 0.995) across the expected concentration range of the diluted samples.

Key Factors Influencing Solubility

The solubility of 3-(4-(methylthio)phenyl)propanoic acid is not static. Researchers must consider several factors that can dramatically alter its dissolution.

The Critical Role of pH

As a carboxylic acid, the compound's aqueous solubility is highly dependent on pH. The molecule exists in equilibrium between its neutral, less soluble form (R-COOH) and its ionized, more soluble carboxylate form (R-COO⁻). This equilibrium is defined by its pKa.

-

At pH << pKa: The neutral form dominates, leading to lower aqueous solubility.

-

At pH >> pKa: The ionized (deprotonated) form dominates, leading to significantly higher aqueous solubility.

Caption: pH-Dependent Ionization and its Effect on Solubility.

Solvent Selection

A solvent screening study is essential to identify suitable systems for reactions, formulations, or purification. Based on the compound's structure, a range of solvents should be tested.

Table 2: Hypothetical Solubility Data in Various Solvents This table illustrates the expected trend in solubility. These are not experimental values and must be determined empirically.

| Solvent | Polarity Index | Expected Solubility | Rationale |

| Water (pH 7.4) | 10.2 | Low to Moderate | Moderately lipophilic (LogP ~2.2), but ionization at pH 7.4 enhances solubility. |

| Ethanol | 4.3 | High | Can act as both a hydrogen bond donor/acceptor and has a non-polar ethyl group. |

| Methanol | 5.1 | High | Similar to ethanol, highly effective at solvating the molecule. |

| Acetone | 4.3 | Moderate to High | Aprotic polar solvent, good for dissolving moderately polar compounds. |

| Acetonitrile | 5.8 | Moderate | Polar aprotic solvent. |

| n-Hexane | 0.1 | Very Low | Highly non-polar solvent, unlikely to overcome the crystal lattice energy. |

| DMSO | 7.2 | Very High | Highly polar aprotic solvent, excellent at dissolving a wide range of compounds. |

Conclusion

This guide provides the essential scientific framework and actionable protocols for the rigorous determination of the solubility of 3-(4-(methylthio)phenyl)propanoic acid. While pre-existing data is sparse, the methodologies outlined herein, particularly the authoritative shake-flask protocol coupled with precise HPLC-UV quantification, equip researchers to generate the high-quality, reliable data necessary for informed decision-making in drug development and chemical research. Understanding the interplay between the compound's physicochemical properties and environmental factors like pH and solvent choice is paramount to successfully advancing any project involving this molecule.

References

- 1. 3-(4-(Methylthio)phenyl)propanoic acid|lookchem [lookchem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. scbt.com [scbt.com]

- 4. CAS 497931-76-7: Propanoic acid, 3-[[[(phenylmethyl)thio]t… [cymitquimica.com]

- 5. 3-((4-Methylphenyl)thio)propionic acid | C10H12O2S | CID 83694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-[(4-甲基苯基)硫基]丙酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 3-[4-(Methylthio)phenyl]propionic acid, 96% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 8. ccl.scc.kyushu-u.ac.jp [ccl.scc.kyushu-u.ac.jp]

- 9. acris.aalto.fi [acris.aalto.fi]

- 10. researchgate.net [researchgate.net]

- 11. Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials | Rowan [rowansci.com]

- 12. scribd.com [scribd.com]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 15. Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products_FDCELL [fdcell.com]

- 16. dsdpanalytics.com [dsdpanalytics.com]

- 17. ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products - ECA Academy [gmp-compliance.org]

- 18. downloads.regulations.gov [downloads.regulations.gov]

- 19. enamine.net [enamine.net]

- 20. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 21. evotec.com [evotec.com]

- 22. Determination Of Organic Acids in Soil By High-Performance Liquid Chromatography (HPLC) - Blogs - News [alwsci.com]

- 23. scioninstruments.com [scioninstruments.com]

- 24. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 25. Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Safety and Handling of 3-(4-(Methylthio)phenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 3-(4-(Methylthio)phenyl)propanoic acid (CAS No. 138485-81-1). The information is intended to support researchers, scientists, and drug development professionals in the safe use and management of this compound in a laboratory setting.

Chemical and Physical Properties

3-(4-(Methylthio)phenyl)propanoic acid is a sulfur-containing carboxylic acid. Its physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₂S | [1][2][3] |

| Molecular Weight | 196.27 g/mol | [1] |

| Appearance | Light yellow powder/solid | [4] |

| Melting Point | 98-102 °C | [4] |

| CAS Number | 138485-81-1 | [1][2][3] |

| Synonyms | Benzenepropanoic acid, 4-(methylthio)-; 3-(p-Tolylthio)propionic acid | [1][3] |

Hazard Identification and Classification

This compound is classified as hazardous. The GHS classification indicates several potential health risks.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Specific target organ toxicity — Single exposure | 3 | H335: May cause respiratory irritation |

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial to minimize risk.

3.1. Handling

-

Work in a well-ventilated area, preferably under a chemical fume hood.

-

Avoid direct contact with skin, eyes, and clothing.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Minimize dust generation and accumulation.

-

Wash hands thoroughly after handling.

3.2. Storage

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly closed.

-

Store away from incompatible materials such as strong oxidizing agents.

Experimental Protocols for Safety Assessment

While specific toxicity studies for 3-(4-(Methylthio)phenyl)propanoic acid are not publicly available, the following are generalized protocols based on OECD guidelines for assessing chemical safety.

4.1. Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test evaluates the potential of a substance to cause reversible or irreversible skin damage.

-

Test Animal: Healthy, young adult albino rabbit.

-

Procedure:

-

Approximately 24 hours before the test, the fur on the rabbit's back is clipped.

-

A 0.5 g dose of the test substance is applied to a small area of the skin and covered with a gauze patch.

-

The patch is held in place with a semi-occlusive dressing for 4 hours.

-

After 4 hours, the patch is removed, and the skin is cleaned.

-

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The severity of the reactions is scored. The observation period can be extended up to 14 days to assess the reversibility of the effects.[4][6][7]

4.2. Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test assesses the potential of a substance to cause eye irritation or damage.

-

Test Animal: Healthy, young adult albino rabbit.

-

Procedure:

-

Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[10] The degree of irritation is scored to evaluate the severity and reversibility of any lesions.

First Aid Measures

In case of exposure, immediate action is necessary.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Get medical aid if irritation develops or persists.

-

Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.

Spill and Disposal

6.1. Spills

-

Wear appropriate personal protective equipment.

-

Sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.

-

Clean the spill area thoroughly.

6.2. Disposal

-

Dispose of waste in accordance with all local, state, and federal regulations.

Visual Guides

The following diagrams illustrate key workflows for safety and emergency response.

References

- 1. 3- (4-Methylphenyl)thio propionic acid 97 13739-35-0 [sigmaaldrich.com]

- 2. 3-(4-(Methylthio)phenyl)propanoic acid|lookchem [lookchem.com]

- 3. calpaclab.com [calpaclab.com]

- 4. DERMAL IRRITATION STUDY ACCORDING TO OECD(404) GUIDELINES | PPTX [slideshare.net]

- 5. 3-((4-Methylphenyl)thio)propionic acid | C10H12O2S | CID 83694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. oecd.org [oecd.org]

3-(4-(Methylthio)phenyl)propanoic acid material safety data sheet (MSDS)

An In-depth Technical Guide to the Material Safety Data Sheet for 3-(4-(Methylthio)phenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 3-(4-(Methylthio)phenyl)propanoic acid (CAS Number: 138485-81-1). The information is compiled and presented to meet the needs of professionals in research and drug development, emphasizing safe handling, storage, and emergency procedures.

Chemical Identification and Physical Properties

3-(4-(Methylthio)phenyl)propanoic acid is a carboxylic acid and thioether. It is important to be familiar with its chemical identity and physical characteristics to ensure proper handling and use in a laboratory setting.

| Identifier | Value | Source |

| Chemical Name | 3-(4-(Methylthio)phenyl)propanoic acid | [1] |

| Synonyms | Benzenepropanoic acid, 4-(methylthio)-; 3-(4-methylsulfanylphenyl)propanoic Acid; 3-(4-Methylthiophenyl)propionic acid | [1] |

| CAS Number | 138485-81-1 | [1][2] |

| Molecular Formula | C10H12O2S | [2][3] |

| Molecular Weight | 196.27 g/mol | [2][3] |

| Appearance | White to off-white solid, light yellow powder | [1][4] |

| Melting Point | 67-71 °C | |

| Solubility | No data available | |

| Vapor Pressure | 1.86E-05 mmHg at 25°C (Predicted) | [1] |

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Researchers must understand these hazards to implement appropriate safety measures.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |

GHS Pictograms:

Signal Word: Danger

First-Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial. The following are general guidelines; always seek medical attention after exposure.

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. |

| Skin Contact | Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. |

| Eye Contact | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately. |

| Ingestion | Never give anything by mouth to an unconscious person. Get medical aid. Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. |

Handling and Storage

Proper handling and storage procedures are essential to minimize risk of exposure and maintain the chemical's integrity.

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling 3-(4-(Methylthio)phenyl)propanoic acid in a laboratory setting.

Caption: Standard laboratory workflow for handling 3-(4-(Methylthio)phenyl)propanoic acid.

Storage Recommendations

-

Store in a tightly closed container.[4]

-

Store in a cool, dry, well-ventilated area away from incompatible substances.[4]

-

Keep away from sources of ignition.[5]

-

The storage area should be designated for toxic and corrosive materials.[5]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are critical for preventing exposure.

| Control Parameter | Recommendation |

| Engineering Controls | Work in a well-ventilated area, preferably under a chemical fume hood.[5] Facilities should be equipped with an eyewash station and a safety shower.[4] |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[4] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A dust mask type N95 (US) is recommended.[6] |

Spill and Emergency Procedures

A clear protocol for spills and emergencies is necessary to ensure a rapid and effective response.

Spill Response Logical Flow

This diagram illustrates the decision-making process in the event of a chemical spill.

Caption: Decision-making flowchart for responding to a chemical spill.

General Spill Cleanup:

-

Evacuate unnecessary personnel from the area.[5]

-

Ensure adequate ventilation.

-

Vacuum or sweep up material and place it into a suitable disposal container.[4]

-

Avoid generating dusty conditions.[4]

-

Clean the spill area thoroughly.

Toxicological Information

The toxicological properties of this substance have not been fully investigated.[4] The available information indicates significant potential for harm.

-

Acute Toxicity: Toxic if swallowed.[3]

-

Skin Irritation: Causes skin irritation.[3]

-

Eye Damage: Causes serious eye damage.[3]

-

Respiratory Irritation: May cause respiratory irritation.[3] The respiratory system is a target organ.

-

Chronic Effects: No information found.[4]

-

Carcinogenicity: Not classified as a carcinogen by ACGIH, IARC, NTP, or OSHA.[7]

Disposal Considerations

Chemical waste must be disposed of in accordance with all local, state, and federal regulations.

-

Dispose of this chemical and its container at a licensed hazardous-waste disposal plant.

-

Do not allow the product to enter drains.

-

Offer surplus and non-recyclable solutions to a licensed disposal company.[7]

This guide is intended to provide essential safety information. It is not a substitute for a comprehensive risk assessment, which should be conducted by qualified personnel before any new or modified procedure involving this chemical. Always refer to the most current and complete Safety Data Sheet provided by the supplier.

References

- 1. 3-(4-(Methylthio)phenyl)propanoic acid|lookchem [lookchem.com]

- 2. scbt.com [scbt.com]

- 3. 3-((4-Methylphenyl)thio)propionic acid | C10H12O2S | CID 83694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. benchchem.com [benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. angenechemical.com [angenechemical.com]

The Biological Potential of 3-(4-(Methylthio)phenyl)propanoic Acid: A Technical Overview for Researchers

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of 3-(4-(Methylthio)phenyl)propanoic acid. Direct research on this specific molecule is limited; therefore, this document extrapolates its potential pharmacological profile based on extensive data from structurally related compounds, including phenylpropanoic acid derivatives and molecules containing a methylthio moiety. This guide covers potential antimicrobial, anti-inflammatory, and anticancer activities, along with hypothesized mechanisms of action and relevant signaling pathways. Detailed experimental protocols for evaluating these potential activities are provided, and quantitative data from related compounds are summarized for comparative analysis. This document serves as a foundational resource to stimulate and guide future research into the therapeutic potential of 3-(4-(Methylthio)phenyl)propanoic acid.

Introduction

Phenylpropanoic acid and its derivatives represent a significant class of compounds with a broad spectrum of biological activities, including well-established anti-inflammatory drugs like ibuprofen.[1] The core structure of 3-(4-(Methylthio)phenyl)propanoic acid, which features a phenylpropanoic acid backbone with a methylthio group at the para position of the phenyl ring, suggests a potential for diverse pharmacological effects. The presence of the sulfur-containing methylthio group may also confer unique metabolic and activity profiles, drawing parallels to the known biological roles of compounds like 3-(methylthio)propanoic acid (MMPA), a metabolite of methionine.[2][3]

This guide synthesizes the current understanding of related compounds to build a predictive profile for 3-(4-(Methylthio)phenyl)propanoic acid, highlighting its potential as a subject for further investigation in drug discovery and development.

Potential Biological Activities

Based on the activities of structurally similar compounds, 3-(4-(Methylthio)phenyl)propanoic acid is hypothesized to possess antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Derivatives of phenylpropanoic acid have demonstrated notable antimicrobial activity against a range of bacterial and fungal pathogens.[4][5][6] For instance, certain 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids have shown antibacterial effects.[5][7] The introduction of a methylthio group could modulate this activity.

Anti-inflammatory Activity

The aryl propionic acid class is well-known for its non-steroidal anti-inflammatory drugs (NSAIDs).[1] The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.[1] It is plausible that 3-(4-(Methylthio)phenyl)propanoic acid could exhibit similar COX-inhibitory activity.

Anticancer Activity

Several derivatives of phenylpropanoic acid have been investigated for their anticancer potential.[8][9] For example, some 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have shown antiproliferative activity against cancer cell lines.[8][9] Additionally, 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been evaluated for their anticancer and antioxidant properties.[10]

Quantitative Data from Related Compounds

To provide a comparative context for future studies, the following tables summarize quantitative data for the biological activities of various phenylpropanoic acid derivatives.

Table 1: Antimicrobial Activity of Phenylpropanoic Acid Derivatives

| Compound/Derivative | Target Organism | Activity (MIC, µg/mL) | Reference |

| 3-[(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid derivatives | Staphylococcus aureus | Varies with substitution | [5] |

| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | Methicillin-resistant S. aureus | 32 | [6] |

| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | Vancomycin-resistant E. faecalis | >64 | [6] |

| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | E. coli | 64 | [6] |

| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | K. pneumoniae | 64 | [6] |

| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | Candida auris | 0.5 - 64 | [6] |

Table 2: Anticancer Activity of Phenylpropanoic Acid Derivatives

| Compound/Derivative | Cell Line | Activity (IC50 or % Viability) | Reference |

| 3-/[4-(4-substituted phenyl)thiazol-2-yl]{4-[1-(hydroxyimino)ethyl]phenyl}amino/propanoic acids | A549 | Significant cytotoxicity | [8] |

| 3-((4-Hydroxyphenyl)amino)propanoic acid derivative 29 | A549 | 31.2% viability | [10] |

| 3-((4-Hydroxyphenyl)amino)propanoic acid derivative 30 | A549 | 58.9-65.2% viability | [10] |

Hypothesized Mechanisms of Action and Signaling Pathways

The potential biological activities of 3-(4-(Methylthio)phenyl)propanoic acid are likely mediated through various molecular mechanisms and signaling pathways.

Inhibition of Inflammatory Pathways

A plausible mechanism for anti-inflammatory action is the inhibition of the cyclooxygenase (COX) pathway, which would reduce the production of prostaglandins. This is a hallmark of many arylpropanoic acid NSAIDs.[1]

Modulation of G Protein-Coupled Receptors (GPCRs)

Some phenylpropanoic acid derivatives are known to act as agonists for G protein-coupled receptor 40 (GPR40), which is involved in glucose-stimulated insulin secretion.[11] While this is more relevant to metabolic diseases, it highlights the potential for this class of compounds to interact with GPCRs.

Induction of Apoptosis in Cancer Cells

The anticancer effects of related compounds could be due to the induction of apoptosis. This could be triggered by various cellular stresses, including the generation of reactive oxygen species (ROS) or the disruption of mitochondrial function, potentially leading to the activation of caspase cascades.

References

- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Biological activity of phenylpropionic acid isolated from a terrestrial Streptomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties | MDPI [mdpi.com]

- 11. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Research Applications of 3-(4-(Methylthio)phenyl)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-(Methylthio)phenyl)propanoic acid is a member of the arylpropionic acid class of compounds, a well-established scaffold in medicinal chemistry. While specific research on this particular molecule is limited, its structural similarity to known bioactive molecules suggests a range of potential applications in drug discovery and chemical biology. This technical guide provides an overview of the potential research applications of 3-(4-(Methylthio)phenyl)propanoic acid, drawing parallels from the broader class of arylpropionic acid derivatives. It covers potential biological activities, hypothetical signaling pathway involvement, and a representative synthetic protocol. This document is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and related compounds.

Introduction

Arylpropionic acid derivatives are a prominent class of compounds in pharmaceutical research, most notably recognized for their role as non-steroidal anti-inflammatory drugs (NSAIDs). The general structure, characterized by a phenylpropanoic acid moiety, is a versatile scaffold that has been extensively modified to develop compounds with a wide array of biological activities. These activities extend beyond anti-inflammatory effects to include analgesic, antipyretic, antibacterial, anticonvulsant, and anticancer properties.[1][2][3][4][5]

3-(4-(Methylthio)phenyl)propanoic acid, with its distinct methylthio-substituted phenyl group, presents an intriguing candidate for further investigation. The presence of the sulfur-containing functional group may influence its pharmacokinetic and pharmacodynamic properties, potentially offering novel biological activities or improved safety profiles compared to existing arylpropionic acid derivatives. This guide will explore the potential research avenues for this compound based on the established knowledge of its chemical class.

Physicochemical Properties

A summary of the key physicochemical properties of 3-(4-(Methylthio)phenyl)propanoic acid is presented in Table 1. These properties are essential for designing experimental protocols and for understanding the compound's potential behavior in biological systems.

| Property | Value | Reference |

| CAS Number | 138485-81-1 | [6] |

| Molecular Formula | C₁₀H₁₂O₂S | |

| Molecular Weight | 196.27 g/mol | |

| IUPAC Name | 3-(4-methylthiophenyl)propanoic acid | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in organic solvents such as DMSO and methanol |

Potential Biological Activities and Research Applications

Based on the known activities of arylpropionic acid derivatives, 3-(4-(Methylthio)phenyl)propanoic acid could be investigated for the following applications:

-

Anti-inflammatory and Analgesic Research: As a primary application of arylpropionic acids, this compound could be screened for its ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.

-

Anticancer Research: Numerous studies have explored the anticancer potential of arylpropionic acid derivatives. This compound could be evaluated for its cytotoxic effects against various cancer cell lines.

-

Antimicrobial Research: The propanoic acid scaffold has been incorporated into molecules with antibacterial and antifungal properties. The methylthio- group may confer specific antimicrobial activities.

-

Neurological Disorder Research: Some arylpropionic acid derivatives have been investigated for their potential in treating neurodegenerative diseases, suggesting a possible avenue of research for this compound.

Hypothetical Signaling Pathway Involvement

The most well-understood mechanism of action for arylpropionic acid-based NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key signaling molecules in inflammation, pain, and fever. A diagram illustrating this hypothetical pathway is provided below.

Experimental Protocols

Due to the limited availability of specific experimental data for 3-(4-(Methylthio)phenyl)propanoic acid, a general synthetic protocol for 3-(arylthio)propanoic acids is provided below. This can be adapted for the specific synthesis of the target compound.

General Synthesis of 3-(Arylthio)propanoic Acids

This protocol is based on the conjugate addition of a thiol to an α,β-unsaturated carboxylic acid.

Materials:

-

4-(Methylthio)phenol (or corresponding aryl thiol)

-

3-Chloropropanoic acid (or acrylic acid)

-

Sodium hydroxide (NaOH) or other suitable base

-

Ethanol (or other suitable solvent)

-

Hydrochloric acid (HCl) for acidification

-

Standard laboratory glassware and equipment

Procedure:

-

Dissolve the aryl thiol (1 equivalent) and sodium hydroxide (1.1 equivalents) in ethanol in a round-bottom flask.

-

Stir the mixture at room temperature until the thiol has fully dissolved and formed the thiolate salt.

-

Add 3-chloropropanoic acid (1 equivalent) to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Redissolve the residue in water and wash with a non-polar organic solvent (e.g., hexane) to remove any unreacted thiol.

-

Acidify the aqueous layer with dilute hydrochloric acid until a precipitate forms.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry to yield the 3-(arylthio)propanoic acid.

-

The product can be further purified by recrystallization from a suitable solvent system.

A workflow diagram for this general synthesis is provided below.

Quantitative Data

As of the date of this document, there is no publicly available quantitative data (e.g., IC₅₀, Kᵢ values) specifically for 3-(4-(Methylthio)phenyl)propanoic acid. Researchers are encouraged to perform their own dose-response studies to determine the potency and efficacy of this compound in relevant biological assays. A template for presenting such data is provided in Table 2.

| Assay | Target | IC₅₀ (µM) | Reference |

| COX-1 Inhibition | Ovine COX-1 | Data not available | |

| COX-2 Inhibition | Human recombinant COX-2 | Data not available | |

| Anticancer (e.g., MCF-7) | Cell Viability | Data not available | |

| Antibacterial (e.g., S. aureus) | MIC | Data not available |

Conclusion and Future Directions